(1R,3S)-3-Piperidin-1-ylcyclopentan-1-amine;dihydrochloride
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Overview
Description
(1R,3S)-3-Piperidin-1-ylcyclopentan-1-amine;dihydrochloride is a chemical compound that features a piperidine ring attached to a cyclopentane ring with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-Piperidin-1-ylcyclopentan-1-amine typically involves the reaction of a piperidine derivative with a cyclopentane derivative under specific conditions. One common method involves the use of thionyl chloride or phosphorus tribromide to convert alcohols to alkyl halides, which can then react with amines to form the desired compound .
Industrial Production Methods
In industrial settings, the production of (1R,3S)-3-Piperidin-1-ylcyclopentan-1-amine;dihydrochloride may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-Piperidin-1-ylcyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
(1R,3S)-3-Piperidin-1-ylcyclopentan-1-amine;dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its interactions with biological receptors and enzymes.
Mechanism of Action
The mechanism by which (1R,3S)-3-Piperidin-1-ylcyclopentan-1-amine exerts its effects involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-Aminocyclopentanol: Another compound with a similar structure but different functional groups.
(1R,3S)-3-Piperidin-1-ylcyclohexan-1-amine: A similar compound with a cyclohexane ring instead of a cyclopentane ring
Uniqueness
What sets (1R,3S)-3-Piperidin-1-ylcyclopentan-1-amine;dihydrochloride apart is its specific stereochemistry and the presence of both a piperidine and cyclopentane ring, which confer unique chemical and biological properties.
Properties
IUPAC Name |
(1R,3S)-3-piperidin-1-ylcyclopentan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c11-9-4-5-10(8-9)12-6-2-1-3-7-12;;/h9-10H,1-8,11H2;2*1H/t9-,10+;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMONPHONQFMOC-NKRBYZSKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCC(C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@H]2CC[C@H](C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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